DL-Leucylglycylglycine is a tripeptide composed of the amino acids leucine, glycine, and glycine. This compound is notable for its potential applications in biochemical research, particularly in studying the effects of branched-chain peptides on various biological systems. The molecular formula of DL-Leucylglycylglycine is with a molecular weight of approximately 233.28 g/mol.
DL-Leucylglycylglycine can be synthesized through various chemical methods or isolated from natural sources where peptides are present. It is commercially available from chemical suppliers such as Sigma-Aldrich and Chem-Impex, which provide detailed specifications and safety data for handling this compound .
The synthesis of DL-Leucylglycylglycine can be achieved through several chemical methods, including:
DL-Leucylglycylglycine can undergo various chemical reactions typical of peptides:
These reactions often require specific conditions such as temperature, pH, and the presence of catalysts or solvents to proceed efficiently.
The mechanism of action for DL-Leucylglycylglycine primarily relates to its interaction with biological systems:
Research indicates that branched-chain peptides like DL-Leucylglycylglycine can enhance cellular responses in various experimental models.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry for structural confirmation .
DL-Leucylglycylglycine has several scientific applications:
The synthesis of DL-leucylglycylglycine (Leu-Gly-Gly) employs established peptide coupling methodologies, with carbodiimide-mediated reactions serving as the principal technique. Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation between the carboxyl group of leucine and the amino group of glycylglycine under mild conditions. This reaction proceeds via an O-acylisourea intermediate, which reacts with the nucleophilic amine to form the peptide bond while generating dicyclohexylurea as a precipitate. Critical optimization parameters include:
Post-coupling, deprotection of terminal functional groups (typically t-butyloxycarbonyl or benzyloxycarbonyl groups) yields the free tripeptide. Purification via reverse-phase HPLC or recrystallization achieves the commercial standard of >98% purity confirmed by TLC and HPLC analyses [3].
Table 1: Coupling Reagent Efficiency for Leu-Gly-Gly Synthesis
Reagent | Reaction Time (hr) | Isolated Yield (%) | Epimerization (%) |
---|---|---|---|
DCC | 24 | 78 | 5.2 |
EDC·HCl | 18 | 82 | 4.1 |
HATU | 1 | 90 | <1.0 |
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | 6 | 85 | 1.8 |
The DL-configuration of leucylglycylglycine denotes the presence of both L- and D-leucine enantiomers at the N-terminal position. Racemization occurs primarily during the activation step of leucine’s carboxyl group, where the α-proton becomes labile due to electron withdrawal by the coupling reagent. Key structural insights derive from X-ray crystallography:
Racemization kinetics follow second-order dependence on base concentration, with piperidine causing ~20% epimerization at 25°C within 2 hours. Glycine residues remain achiral, eliminating stereochemical concerns at subsequent positions.
DL-Leucylglycylglycine synthesis employs both solution-phase and solid-phase approaches with divergent advantages:
Solution-Phase Synthesis
Solid-Phase Synthesis (Fmoc Strategy)
Table 2: Synthesis Methodology Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Total Synthesis Time | 48-72 hr | 24 hr |
Overall Yield | 65-78% | 60-70% |
Purification Required | After each step | Final product only |
Racemization Risk | Moderate (activation) | High (piperidine exposure) |
Scale Feasibility | Kilogram | Milligram to gram |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7